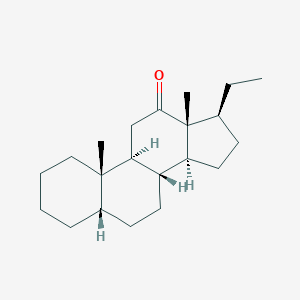

5beta-Pregnan-12-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5beta-Pregnan-12-one, also known as allopregnanolone, is a neurosteroid that is synthesized in the brain and other tissues. It is a potent positive allosteric modulator of the GABA-A receptor and has been shown to have anxiolytic, sedative, and anticonvulsant effects.

Wirkmechanismus

5beta-Pregnan-12-one acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and a reduction in anxiety, sedation, and seizure activity.

Biochemische Und Physiologische Effekte

The effects of 5beta-Pregnan-12-one on the brain and body are complex and multifaceted. It has been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, dopamine, and serotonin. It also affects the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses and the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5beta-Pregnan-12-one in lab experiments is its ability to modulate the activity of the GABA-A receptor, which is a key target for many drugs used to treat anxiety, depression, and epilepsy. However, one limitation is that the effects of 5beta-Pregnan-12-one can be difficult to interpret, as it can have both inhibitory and excitatory effects on neuronal activity depending on the dose and context.

Zukünftige Richtungen

There are many potential future directions for research on 5beta-Pregnan-12-one. One area of interest is the development of novel drugs that target the GABA-A receptor and modulate the activity of neurosteroids like 5beta-Pregnan-12-one. Another area of interest is the investigation of the role of 5beta-Pregnan-12-one in the regulation of the HPA axis and the immune system. Finally, there is a need for further research on the potential therapeutic applications of 5beta-Pregnan-12-one, particularly in the treatment of anxiety disorders, depression, and epilepsy.

Conclusion

In conclusion, 5beta-Pregnan-12-one is a neurosteroid that has been extensively studied for its potential therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor, leading to a decrease in neuronal excitability and a reduction in anxiety, sedation, and seizure activity. While there are limitations to its use in lab experiments, there are many potential future directions for research on 5beta-Pregnan-12-one, particularly in the development of novel drugs and the investigation of its role in the regulation of the HPA axis and the immune system.

Synthesemethoden

5beta-Pregnan-12-one is synthesized from progesterone through a series of enzymatic reactions. The first step involves the conversion of progesterone to its 5alpha-reduced metabolite, 5alpha-dihydroprogesterone, by the enzyme 5alpha-reductase. This is followed by the conversion of 5alpha-dihydroprogesterone to 3alpha,5alpha-tetrahydroprogesterone (5beta-Pregnan-12-onelone) by the enzyme 3alpha-hydroxysteroid dehydrogenase.

Wissenschaftliche Forschungsanwendungen

5beta-Pregnan-12-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and has been investigated as a treatment for anxiety disorders, depression, and epilepsy. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and traumatic brain injury.

Eigenschaften

CAS-Nummer |

17996-90-6 |

|---|---|

Produktname |

5beta-Pregnan-12-one |

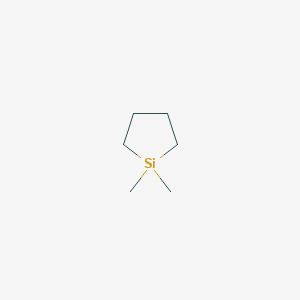

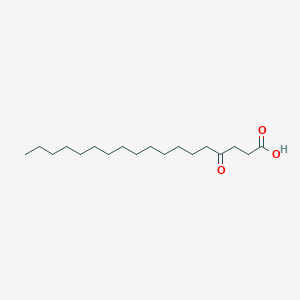

Molekularformel |

C21H34O |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

(5S,8R,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C21H34O/c1-4-14-9-11-17-16-10-8-15-7-5-6-12-20(15,2)18(16)13-19(22)21(14,17)3/h14-18H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,20-,21+/m0/s1 |

InChI-Schlüssel |

TYYQBQYMGPUGDF-JUPNMBMKSA-N |

Isomerische SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

SMILES |

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |

Kanonische SMILES |

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |

Synonyme |

5β-Pregnan-12-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)